Methyl 2-ethynylbenzoate
Description
Methyl 2-ethynylbenzoate (CAS: 33577-99-0) is a benzoate ester with a terminal ethynyl (-C≡CH) substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol . The compound is synthesized via deprotection of methyl 2-((trimethylsilyl)ethynyl)benzoate using K₂CO₃ in a methanol/dichloromethane solvent system, yielding an 81% isolated product as a brown oil . Key physical properties include a boiling point of 250.3 ± 23.0°C at 760 mmHg and a density that remains uncharacterized . Its ethynyl group confers reactivity in cross-coupling and click chemistry, making it valuable in organic synthesis and pharmaceutical intermediate preparation .
Properties
IUPAC Name |
methyl 2-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMDZNOARBBHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327368 | |
| Record name | Methyl 2-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-99-0 | |
| Record name | Methyl 2-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkyne Formation via Sonogashira Coupling
One of the prevalent methods for synthesizing this compound involves the Sonogashira coupling reaction between methyl 2-bromo benzoate and an acetylene source. The general reaction scheme is as follows:
Reagents : Methyl 2-bromo benzoate, acetylene (or terminal alkynes), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a base (e.g., triethylamine).
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- Mix methyl 2-bromo benzoate with an acetylene source in a solvent such as dimethylformamide (DMF).
- Add the palladium catalyst and base.
- Heat the mixture under reflux for several hours.
Yield : Typically ranges from 70% to 90%, depending on reaction conditions and purity of starting materials.
Direct Ethynylation
Another method involves direct ethynylation of methyl benzoate using sodium hydride and propyne:
Reagents : Methyl benzoate, sodium hydride, propyne.
-
- Deprotonate propyne with sodium hydride to generate the corresponding alkyne anion.
- React this anion with methyl benzoate at elevated temperatures.
Yield : This method can yield up to 85% of this compound under optimized conditions.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of different preparation methods for this compound:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | Methyl 2-bromo benzoate, acetylene | Reflux in DMF with Pd catalyst | 70-90 |
| Direct Ethynylation | Methyl benzoate, sodium hydride, propyne | Elevated temperature | Up to 85 |
Research Findings
Recent studies have focused on optimizing these methods to increase yields and reduce by-products:
Catalyst Optimization : In Sonogashira reactions, varying the palladium source and ligand can significantly affect yield and reaction time. For instance, using more stable palladium complexes has been shown to enhance reaction efficiency.
Solvent Effects : The choice of solvent plays a crucial role in both methods. Polar aprotic solvents like DMF or DMSO often provide better solubility for reactants and improved yields.
Temperature Control : Maintaining optimal temperatures during reactions is critical. Too high temperatures may lead to side reactions or decomposition of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxybenzoic acid derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group, yielding methyl 2-ethylbenzoate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Carboxybenzoic acid derivatives.
Reduction: Methyl 2-ethylbenzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 2-ethynylbenzoate serves as a versatile intermediate in organic synthesis. It is commonly used in the preparation of various derivatives that exhibit significant biological activities. For instance, its derivatives have been synthesized for use in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorescent Probes
A notable application is the development of fluorescent probes for detecting gold species. The incorporation of a (2-ethynyl)benzoate moiety into the probe structure has shown promise in alleviating side reactions that typically occur during detection processes. This advancement enhances the sensitivity and selectivity of the probes, making them valuable tools in analytical chemistry .
Material Science
In materials science, this compound has been explored for its potential as a building block in creating advanced materials. Its ability to participate in polymerization reactions allows for the synthesis of polymers with tailored properties.
Table 1: Properties and Applications in Material Science
| Property | Description | Application |
|---|---|---|
| Reactivity | Participates in various coupling reactions | Polymer synthesis |
| Thermal Stability | High thermal stability | High-performance materials |
| Functionalization | Can be modified to introduce various groups | Coatings and adhesives |
Biological Applications
This compound has shown potential biological applications, particularly as an insect repellent. Studies have demonstrated its effectiveness against common pests such as bed bugs.
Case Study: Insect Repellency
Research indicates that methyl benzoate and its analogs, including this compound, exhibit significant repellency against Cimex lectularius (bed bugs). The studies highlight the compound's potential as a natural alternative to synthetic insecticides, addressing concerns related to pesticide resistance .
Pharmaceutical Applications
The compound's derivatives have also been investigated for their pharmaceutical properties. For example, certain derivatives have been linked to anti-inflammatory and analgesic activities, suggesting their potential use in drug development.
Table 2: Pharmaceutical Applications of Derivatives
| Derivative | Activity | Potential Use |
|---|---|---|
| Methyl 2-acetamidophenyl ethynyl benzoate | Anti-inflammatory | Pain relief medications |
| Methyl 2-phenyl ethynyl benzoate | Antimicrobial | Antibiotic formulations |
Mechanism of Action
The mechanism of action of methyl 2-ethynylbenzoate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions
In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Substituent Effects: Ethynyl vs. Methoxy, Acetyl, and Chloro Groups
The ethynyl group distinguishes methyl 2-ethynylbenzoate from analogs with alternative substituents.
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Ethynyl (-C≡CH) | C₁₀H₈O₂ | 160.17 | 250.3 ± 23.0 | Organic synthesis, pharmaceuticals |
| Ethyl 2-methoxybenzoate | Methoxy (-OCH₃) | C₁₀H₁₂O₃ | 180.20 | Not reported | Flavoring agents, fragrances |
| Ethyl 2-acetylbenzoate | Acetyl (-COCH₃) | C₁₁H₁₂O₃ | 192.21 | Not reported | Polymer intermediates |
| Methyl 2-chloro-5-formylbenzoate | Chloro (-Cl), Formyl (-CHO) | C₉H₇ClO₃ | 198.61 | Not reported | Pharmaceutical synthesis |
- Ethynyl Group: Enhances reactivity in Pd-catalyzed couplings (e.g., Sonogashira reactions) due to sp-hybridized carbon, enabling conjugation with aryl halides .
- Methoxy Group : Electron-donating nature reduces electrophilicity, favoring applications in stable fragrance compounds .
- Acetyl Group : Introduces ketone functionality, useful in condensation reactions for polymer precursors .
- Chloro/Formyl Groups : Electron-withdrawing effects increase electrophilicity, facilitating nucleophilic substitutions in drug synthesis .
Ester Group Variations: Methyl vs. Ethyl Esters
The choice of ester group (methyl vs. ethyl) influences solubility and steric effects:
| Compound | Ester Group | Molecular Weight (g/mol) | Reactivity Notes |
|---|---|---|---|
| This compound | Methyl | 160.17 | Higher volatility; suited for gas-phase reactions |
| Ethyl 2-ethynylbenzoate | Ethyl | 174.19 (estimated) | Increased lipophilicity; better solubility in organic solvents |
Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting their stability in aqueous environments .
Biological Activity
Methyl 2-ethynylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
This compound is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the second position of the benzoate moiety. The compound is of interest due to its structural similarities with other biologically active compounds and its potential applications in medicinal chemistry.
2. Synthesis
The synthesis of this compound typically involves the reaction of methyl benzoate with acetylene under appropriate conditions. This method allows for the introduction of the ethynyl group, which is crucial for the compound's biological activity.
3.1 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds related to methyl benzoate showed significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on structural modifications .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
3.2 Larvicidal Activity
This compound has also been evaluated for its larvicidal properties against mosquito larvae. A related compound, methyl benzoate, demonstrated significant larvicidal effects against Aedes albopictus and Culex pipiens, suggesting potential applications in pest control . The lethal concentrations (LC50) for these species were determined to be promising, indicating a need for further exploration into the larvicidal efficacy of this compound.
3.3 Local Anesthetic Effects
In a study focusing on local anesthetics, derivatives of benzoic acid were synthesized and tested for their anesthetic effects. Some compounds showed promising results in terms of onset time and duration of action, highlighting the potential for this compound as a local anesthetic agent .
4.1 Case Study: Antimicrobial Activity Assessment
A recent study assessed the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated that structural modifications significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency against specific bacterial strains.
4.2 Case Study: Insecticidal Applications
Another significant area of research involved evaluating the insecticidal properties of related compounds. Methyl benzoate was shown to have a high mortality rate against mosquito larvae, suggesting that similar compounds could be developed for environmentally friendly pest control solutions .
5. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities, including antimicrobial and larvicidal properties. The compound’s structural characteristics may allow for modifications that enhance its efficacy and broaden its applications in medicinal chemistry and pest control.
Q & A
Q. What are the standard synthetic routes for Methyl 2-ethynylbenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via Sonogashira coupling or alkyne functionalization of pre-existing benzoate derivatives. A common method involves reacting methyl 2-iodobenzoate with terminal alkynes under palladium catalysis. For example, in a modified procedure, this compound was synthesized using sodium hydride in dry toluene, with a reaction time of 136 hours to achieve 59% yield . Optimization strategies include:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound requires stringent safety measures due to its potential irritant properties:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313, H333) .
- Engineering controls : Use fume hoods to avoid inhalation exposure.
- Emergency protocols : Immediate eye washing with water for 15+ minutes if contact occurs (P305+P351+P338) .
- Waste disposal : Segregate as halogenated organic waste to comply with environmental regulations .
Q. What chromatographic and spectroscopic methods are recommended for purity analysis?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for quantifying impurities.
- NMR : ¹H and ¹³C NMR to confirm structural integrity (e.g., δH 7.92–7.88 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 276.0873) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations can model transition states and regioselectivity in reactions like Huisgen cycloaddition:
Q. What strategies are effective for resolving conflicting spectroscopic data during structural elucidation?
Contradictions in NMR or MS data often arise from dynamic stereochemistry or impurities. Mitigation approaches include:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing ester vs. aromatic carbons) .
- Isotopic labeling : Introduce deuterium at the ethynyl group to simplify splitting patterns.
- Control experiments : Re-synthesize derivatives (e.g., methyl 2-((2-amino-6-benzamido)phenyl)ethynylbenzoate) to isolate spectral contributions .
Q. How can this compound be functionalized for targeted drug delivery systems?
The ethynyl group enables click chemistry for bioconjugation:
- Azide-alkyne cycloaddition : Attach PEGylated linkers or tumor-targeting peptides (e.g., RGD sequences) .
- Prodrug design : Ester hydrolysis under physiological pH can release active moieties (e.g., benzoic acid derivatives) .
- In vitro validation : Use fluorescence tagging (e.g., BODIPY) to track cellular uptake in cancer cell lines .
Q. What experimental design considerations are critical for scaling up this compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
